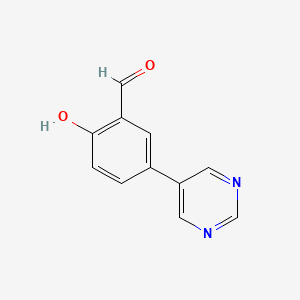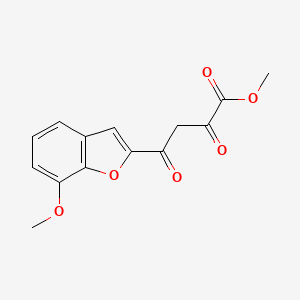
Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzofuran ring substituted with a methoxy group and a dioxobutanoate ester, making it a molecule of interest for various scientific applications.
Méthodes De Préparation
The synthesis of Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors. The methoxy group is introduced via methylation reactions, and the dioxobutanoate ester is formed through esterification reactions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Analyse Des Réactions Chimiques
Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxobutanoate ester to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The methoxy group and dioxobutanoate ester contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate can be compared with other benzofuran derivatives, such as:
- Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate
- 4-(7-Methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxobutanoate ester, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H12O6 |
|---|---|
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C14H12O6/c1-18-11-5-3-4-8-6-12(20-13(8)11)9(15)7-10(16)14(17)19-2/h3-6H,7H2,1-2H3 |
Clé InChI |
VFEZALHGBPQFJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC(=C2)C(=O)CC(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


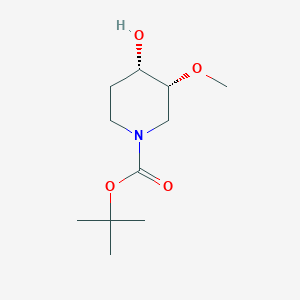

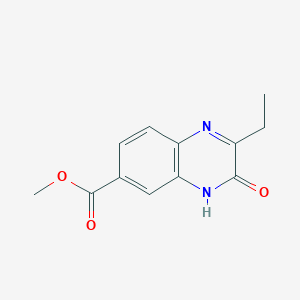
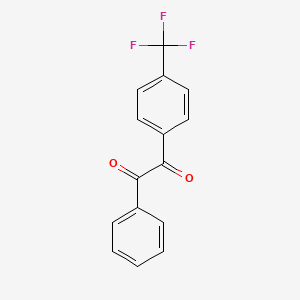
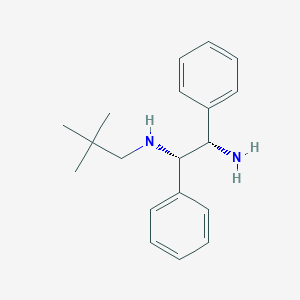

![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
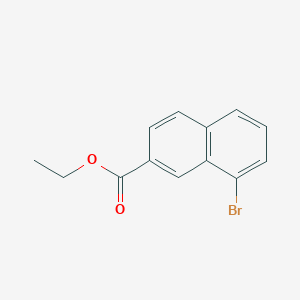
![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)
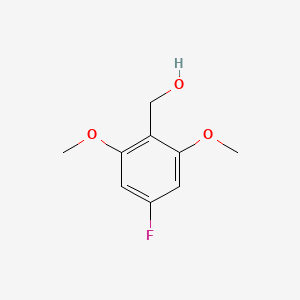
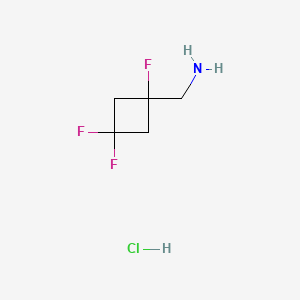
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
